molecular formula C5H4Br2N2 B1419807 2,4-Dibromo-5-methylpyrimidine CAS No. 494194-61-5

2,4-Dibromo-5-methylpyrimidine

Cat. No.: B1419807
CAS No.: 494194-61-5
M. Wt: 251.91 g/mol
InChI Key: LMFZLHUYHRZZON-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylpyrimidine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 5 position on the pyrimidine ring. It is commonly used in various chemical syntheses and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methylpyrimidine typically involves the bromination of 5-methylpyrimidine. One common method includes the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production. The final product is often purified through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Due to its structural characteristics, 2,4-Dibromo-5-methylpyrimidine serves as a valuable starting material for organic synthesis. The bromine atoms can be readily substituted with other functional groups, allowing for the creation of new compounds with tailored properties. This versatility makes it a suitable candidate for developing complex molecules in medicinal chemistry and material science.

Key Reactions:

  • Coupling Reactions: The compound can participate in various coupling reactions, serving as a building block for more complex organic molecules.
  • Functional Group Transformations: The bromine substituents allow for easy modification of the compound's structure to enhance its reactivity or selectivity towards specific targets.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity, particularly as inhibitors of specific kinases. Notably, studies have shown that this compound can inhibit Mycobacterium tuberculosis protein kinases PknA and PknB, which are essential for bacterial survival and pathogenesis. This suggests potential applications in developing anti-tuberculosis therapies.

Biological Activity Table:

CompoundBiological TargetActivityReference
This compoundPknA/BInhibitor
DerivativesVarious kinasesVaries based on substitution

Material Science

The unique properties of aromatic heterocyclic compounds like this compound make them attractive for applications in material science. Their potential use in organic electronics or functional materials is being explored due to their interesting physical and chemical properties.

Case Studies

Several studies have documented the synthesis and application of this compound:

  • Synthesis Methodology: The compound is typically synthesized through bromination reactions involving 5-methylpyrimidine. This process allows for high yields under controlled conditions, making it suitable for industrial applications.
  • Biological Interaction Studies: Research has focused on how modifications at specific positions on the pyrimidine ring can enhance binding affinity and selectivity toward target proteins, particularly in kinase inhibition.

Case Study Example:
A study demonstrated that specific substitutions on the pyrimidine ring could significantly increase the potency of kinase inhibitors derived from this compound against Mycobacterium tuberculosis, highlighting its potential in drug development.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methylpyrimidine largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes, thereby modulating their activity. The bromine atoms and the methyl group contribute to its binding affinity and specificity. The compound’s interactions with molecular targets and pathways are studied to understand its therapeutic potential and optimize its efficacy .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to participate in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Its methyl group also influences its pharmacokinetic properties, making it a compound of interest in drug development .

Biological Activity

2,4-Dibromo-5-methylpyrimidine is a halogenated pyrimidine derivative recognized for its significant biological activity, particularly as an inhibitor of specific kinases. This compound's structure, characterized by two bromine atoms at the 2 and 4 positions and a methyl group at the 5 position of the pyrimidine ring, contributes to its unique reactivity and biological interactions.

  • Chemical Formula : C7_{7}H6_{6}Br2_{2}N2_{2}
  • Molecular Weight : Approximately 236.91 g/mol
  • Synthesis : Typically synthesized through bromination of 5-methylpyrimidine.

Kinase Inhibition

Research has demonstrated that this compound exhibits potent inhibition of Mycobacterium tuberculosis protein kinases PknA and PknB, which are crucial for bacterial survival and pathogenesis. The inhibition of these kinases suggests potential applications in developing anti-tuberculosis therapies .

Structure-Activity Relationship (SAR)

The selectivity and potency of this compound can be enhanced through structural modifications. For instance, derivatives with different substituents at the C-5 position have shown varying degrees of kinase selectivity. The following table summarizes some related compounds and their biological activities:

CompoundBromination PositionBiological ActivitySynthesis Method
This compound2, 4Inhibits PknA/BBromination of 5-methylpyrimidine
2,5-Dibromo-4-methylpyrimidine2, 5VariesSimilar bromination methods
5-Bromo-2-methylpyrimidine5Lower activityDirect bromination
4-Bromo-5-methylpyrimidine4VariesDirect bromination

Anti-Tuberculosis Activity

In a study exploring the efficacy of various kinase inhibitors against Mycobacterium tuberculosis, it was found that derivatives of this compound showed minimum inhibitory concentrations (MICs) ranging from 3 to 5 μM against PknA and PknB. These findings highlight the compound's potential as a lead in anti-tuberculosis drug development .

Selectivity Over Mammalian Kinases

Further investigations into the selectivity profile of this compound revealed that modifications at specific positions could significantly enhance its selectivity for bacterial kinases over mammalian counterparts. For example, certain modifications resulted in over a hundred-fold selectivity against CDK2 while maintaining potent activity against PknB .

The mechanism through which this compound exerts its inhibitory effects involves binding to the active sites of target kinases. The presence of bromine atoms is believed to enhance binding affinity due to their electronic properties, which influence the compound's interaction with the kinase's hydrophobic pockets .

Properties

IUPAC Name

2,4-dibromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFZLHUYHRZZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668600
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-50-8
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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